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Compound of Interest

Compound Name: PEG-8 laurate

Cat. No.: B11937942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of PEG-8 laurate, a widely used nonionic surfactant in the pharmaceutical, cosmetic, and

chemical industries. Employing Nuclear Magnetic Resonance (NMR) and Fourier-Transform

Infrared (FTIR) spectroscopy, this document details the structural elucidation and functional

group analysis of this important polymer.

Introduction to PEG-8 Laurate
PEG-8 laurate is the ester of lauric acid and polyethylene glycol (PEG) with an average of

eight repeating ethylene oxide units.[1][2] Its amphiphilic nature, arising from the hydrophilic

PEG chain and the lipophilic laurate tail, makes it an effective emulsifier, solubilizer, and wetting

agent.[3] Accurate and thorough characterization of its chemical structure is paramount for

ensuring its quality, performance, and safety in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

PEG-8 laurate. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous

structural confirmation and purity assessment.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of PEG-8 laurate exhibits characteristic signals corresponding to the

protons of the laurate and PEG moieties.

Key ¹H NMR Signal Assignments for PEG-8 Laurate:

Chemical Shift (δ) ppm Multiplicity Assignment

~4.2-4.3 Triplet

-CH₂-O-C(=O)- (Protons on the

PEG chain adjacent to the

ester linkage)

~3.6-3.7 Multiplet

-O-CH₂-CH₂-O- (Repeating

ethylene glycol units of the

PEG backbone)[4]

~2.3 Triplet

-C(=O)-CH₂- (Protons on the

laurate chain alpha to the

carbonyl group)

~1.6 Multiplet

-C(=O)-CH₂-CH₂- (Protons on

the laurate chain beta to the

carbonyl group)

~1.2-1.4 Multiplet
-(CH₂)₈- (Methylene protons of

the laurate fatty acid chain)

~0.88 Triplet
-CH₃ (Terminal methyl protons

of the laurate chain)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

parameters.

The integration of these signals can be used to confirm the average number of ethylene oxide

units and to assess the degree of esterification.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, identifying the different carbon

environments within the PEG-8 laurate molecule.
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Key ¹³C NMR Signal Assignments for PEG-8 Laurate:

Chemical Shift (δ) ppm Assignment

~173-174 C=O (Carbonyl carbon of the laurate ester)[5]

~70-71
-O-CH₂-CH₂-O- (Repeating ethylene glycol units

of the PEG backbone)[6]

~68-69
-CH₂-O-C(=O)- (Carbon on the PEG chain

adjacent to the ester linkage)[6]

~63-64
HO-CH₂- (Terminal methylene carbon of the

PEG chain, if unesterified)

~34
-C(=O)-CH₂- (Carbon on the laurate chain alpha

to the carbonyl group)

~32
-(CH₂)₈- (Methylene carbons of the laurate fatty

acid chain)

~29
-(CH₂)₈- (Methylene carbons of the laurate fatty

acid chain)

~25
-C(=O)-CH₂-CH₂- (Carbon on the laurate chain

beta to the carbonyl group)

~22
-CH₂-CH₃ (Methylene carbon adjacent to the

terminal methyl group of the laurate chain)

~14
-CH₃ (Terminal methyl carbon of the laurate

chain)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups

present in PEG-8 laurate. The spectrum reveals characteristic absorption bands corresponding

to the vibrational modes of its constituent bonds.
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Key FTIR Absorption Bands for PEG-8 Laurate:

Wavenumber (cm⁻¹) Vibration Mode Functional Group

~3450 (broad) O-H stretch
Terminal hydroxyl group of

PEG

~2920, ~2850
C-H stretch (asymmetric and

symmetric)

Methylene groups of PEG and

laurate chains[7]

~1730-1740 C=O stretch Ester carbonyl group[8]

~1465 C-H bend (scissoring) Methylene groups

~1100 C-O-C stretch (ether) PEG backbone[8]

~950, ~840 C-O stretch PEG backbone

The strong C=O stretching vibration is a definitive indicator of the ester linkage, while the

prominent C-O-C stretching band confirms the presence of the polyethylene glycol backbone.

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of PEG-8 laurate into a clean, dry NMR tube.

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the

sample and the desired resolution of the spectra.[9]

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the

sample.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.
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¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid PEG-8 laurate or a thin layer of the solid/waxy sample directly

onto the ATR crystal.

Apply consistent pressure using the ATR's pressure arm to ensure good contact between the

sample and the crystal.[10]

Instrumentation and Parameters:

Spectrometer: A standard FTIR spectrometer equipped with a single-reflection ATR

accessory.[7]

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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A background spectrum of the clean, empty ATR crystal should be collected before analyzing

the sample.[10]

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow for the spectroscopic characterization of PEG-8
laurate.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of PEG-8 laurate.

The following diagram illustrates the relationship between the chemical structure of PEG-8
laurate and its characteristic spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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